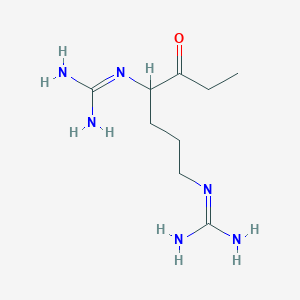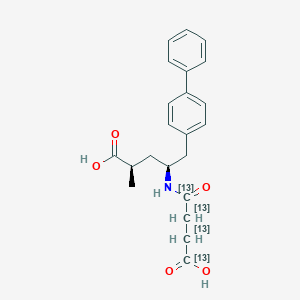![molecular formula C12H17ClN4S B13844430 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl thieno[2,3-d]pyrimidine with piperazine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Applications De Recherche Scientifique
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activity.
Cancer Research: This compound is studied for its potential anticancer properties and its ability to inhibit specific molecular targets involved in cancer progression.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the desired biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
Uniqueness
6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety, which enhances its biological activity and makes it a valuable compound for research and therapeutic development .
Propriétés
Formule moléculaire |
C12H17ClN4S |
|---|---|
Poids moléculaire |
284.81 g/mol |
Nom IUPAC |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C12H16N4S.ClH/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16;/h7-8,13H,2-6H2,1H3;1H |
Clé InChI |
YZFNUEMZONDOSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)


![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)





![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
